
5-Nitro-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidin
Übersicht
Beschreibung
5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine is a useful research compound. Its molecular formula is C16H18BN3O5 and its molecular weight is 343.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen, das durch nucleophile und Amidierungsreaktionen synthetisiert werden kann . Es ist ein wichtiges Zwischenprodukt in der organischen Synthese aufgrund seiner hohen Stabilität, geringen Toxizität und hohen Reaktivität in verschiedenen Transformationsprozessen .
Arzneimittelentwicklung
Borsäureverbindungen wie diese werden häufig in der organischen Synthese von Medikamenten verwendet. Sie werden typischerweise zum Schutz von Diolen verwendet und in der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt .
Enzyminhibitoren
In der Arzneimittelforschungsanwendung werden Borsäureverbindungen üblicherweise als Enzyminhibitoren verwendet . Sie können an Enzyme binden und deren Aktivität reduzieren, was bei der Behandlung verschiedener Krankheiten hilfreich sein kann.
Antikrebsmittel
Borsäureverbindungen können auch zur Behandlung von Tumoren und mikrobiellen Infektionen verwendet werden. Sie können bei der Entwicklung von Antikrebsmitteln verwendet werden .
Fluoreszenzfarbstoffe
Borsäureverbindungen können auch als Fluoreszenzfarbstoffe verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren . Dies kann in verschiedenen Forschungs- und Diagnoseanwendungen nützlich sein.
Arzneimittelträger
Boronat-Esterbindungen werden aufgrund ihrer Vorteile einfacher Konstruktionsbedingungen, guter Biokompatibilität und der Fähigkeit, auf verschiedene Veränderungen der Mikroumgebung wie pH-Wert, Glucose und ATP im Organismus zu reagieren, häufig beim Bau von stimuli-responsiven Arzneimittelträgern verwendet . Diese Arzneimittelträger können nicht nur Antikrebsmittel laden, sondern auch Insulin und Gene transportieren .
Aromatisierung
Als wichtiges Zwischenprodukt von 1H-Indazol, das an den am häufigsten untersuchten Positionen C3 und C5 substituiert ist, kann es über die Suzuki-Miyaura-Reaktion an der C5-Position aromatisiert werden .
Ableitung der Indazolstruktur
Die Struktur dieser Verbindung kann weiter modifiziert werden, um die Ableitung des Indazolstrukturtyps zu nutzen . Dies kann bei der Entwicklung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen nützlich sein.
Eigenschaften
IUPAC Name |
5-nitro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BN3O5/c1-15(2)16(3,4)25-17(24-15)11-5-7-13(8-6-11)23-14-18-9-12(10-19-14)20(21)22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQZUQRJOHGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=C(C=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine](/img/structure/B1485707.png)
![[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B1485708.png)
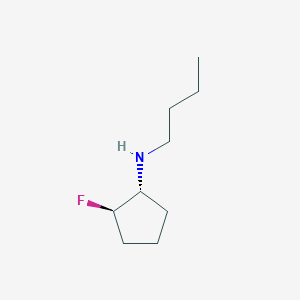
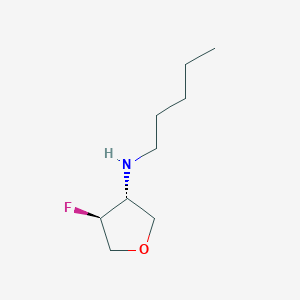
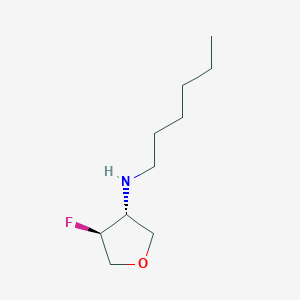

amine](/img/structure/B1485716.png)
![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
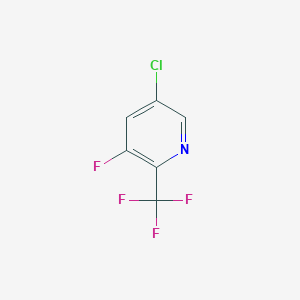
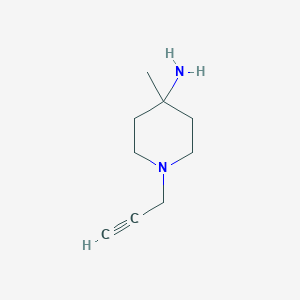

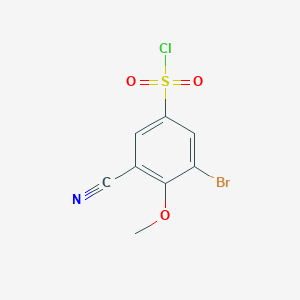

![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)
